![molecular formula C16H17NO5S B309157 Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B309157.png)
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate, also known as EHT 1864, is a small molecule inhibitor that has been shown to have potential therapeutic applications in a variety of diseases. This compound has been extensively studied in the field of cancer research, where it has been shown to have promising anti-tumor effects. In addition, EHT 1864 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Mechanism of Action
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 acts as an inhibitor of Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs are proteins that regulate the activity of Rho GTPases, which are important signaling molecules involved in a variety of cellular processes, including cell migration and proliferation. By inhibiting RhoGEFs, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 is able to disrupt the activity of Rho GTPases, which can lead to the inhibition of cancer cell growth and the suppression of the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to have a variety of biochemical and physiological effects. In cancer cells, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to inhibit cell migration, invasion, and proliferation. In addition, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammatory cells, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to inhibit the migration of immune cells, which is a key component of the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 in lab experiments is its specificity for RhoGEFs. This allows for targeted inhibition of Rho GTPases, which can lead to more specific and effective results. However, one limitation of using Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 is its potential toxicity. Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864. One area of interest is the development of more potent and selective inhibitors of RhoGEFs. This could lead to more effective treatments for cancer and inflammatory diseases. In addition, further research is needed to determine the optimal dosing and administration of Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 for therapeutic use. Finally, there is potential for the use of Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 involves the reaction of 2-hydroxy-5-nitrobenzoic acid with 2-methylbenzenesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with ethyl alcohol in the presence of a base to form the final product, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864.
Scientific Research Applications
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been extensively studied for its potential use in cancer research. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. It has been shown to inhibit the migration of immune cells, which is a key component of the inflammatory response.
properties
Product Name |
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate |
|---|---|
Molecular Formula |
C16H17NO5S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 2-hydroxy-5-[(2-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-16(19)13-10-12(8-9-14(13)18)17-23(20,21)15-7-5-4-6-11(15)2/h4-10,17-18H,3H2,1-2H3 |
InChI Key |
QGCTVRYSBWWPIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2C)O |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



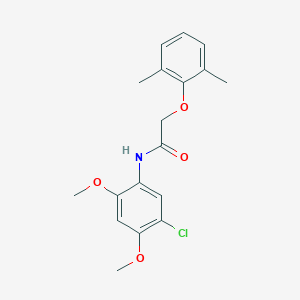
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Propyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309076.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)
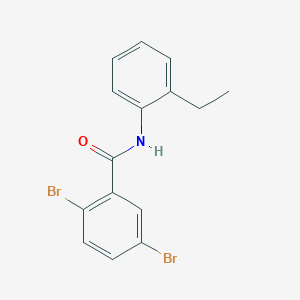
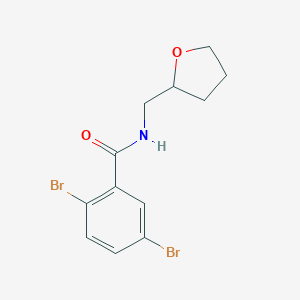


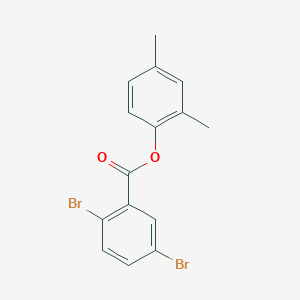
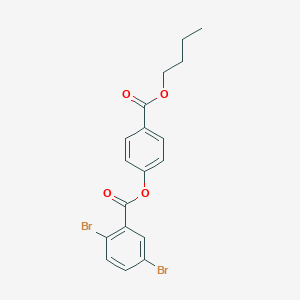


![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)